4-Cyanobenzamide

Descripción

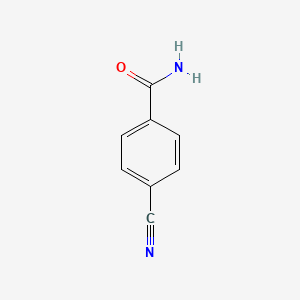

Structure

3D Structure

Propiedades

IUPAC Name |

4-cyanobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKWTMJZHKZKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184424 | |

| Record name | p-Cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-34-2 | |

| Record name | 4-Cyanobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cyanobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cyanobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CYANOBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P9UG7V78S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanobenzamide: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 4-cyanobenzamide, a versatile bifunctional molecule of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its core chemical and physical properties, explore its molecular structure, discuss its synthesis and reactivity, and highlight its applications as a critical building block for novel therapeutic agents and functional materials.

Core Molecular and Physical Characteristics

This compound is a crystalline solid at room temperature, appearing as a white to pale cream or light yellow powder.[1][2][3] It is characterized by the presence of both a nitrile (-C≡N) and an amide (-CONH₂) functional group attached to a benzene ring in a para configuration. This unique arrangement of electron-withdrawing groups influences its chemical reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O | [1][4][5] |

| Molecular Weight | 146.15 g/mol | [1][4][5] |

| Appearance | White to light yellow/pale cream powder or crystal | [1][2][3] |

| Melting Point | 223.0-229.0 °C | [2][4][6] |

| CAS Number | 3034-34-2 | [1][4][5] |

| IUPAC Name | This compound | [2][4][7] |

| InChI Key | FUKWTMJZHKZKFA-UHFFFAOYSA-N | [1][4][7] |

| Canonical SMILES | NC(=O)C1=CC=C(C=C1)C#N | [2][4][7] |

Solubility

While detailed quantitative solubility data is not extensively reported in the provided results, it is generally described as slightly soluble in water.[4] Its solubility in various organic solvents would be a critical parameter for its use in synthesis and would typically be determined empirically based on the reaction conditions.

Molecular Structure and Crystallography

The molecular structure of this compound is fundamental to understanding its properties and reactivity. The planar benzene ring provides a rigid scaffold for the nitrile and amide functional groups.

Caption: Molecular structure of this compound.

Polymorphism

A noteworthy characteristic of this compound is its ability to exist in different crystalline forms, known as polymorphs.[1] At least two polymorphs, Form I and Form II, have been identified.[1] These polymorphs, while having the same chemical composition, crystallize in different space groups (P21/n for Form I and P21/c for Form II, both monoclinic) and exhibit distinct physical properties.[1] This difference is attributed to variations in their molecular stacking and hydrogen bonding networks.[1]

-

Form I crystals are noted for their remarkable reversible elastic deformation.[1]

-

Form II crystals are brittle and fracture easily under external force.[1]

The distinct hydrogen bonding in each form is a key determinant of these properties. In Form II, each this compound molecule is "tightly frozen" by four hydrogen bonds, creating supramolecular sheets.[1] These sheets are formed through weak –HN···N≡C interactions that link dimers.[1] This polymorphism makes this compound a model system for developing flexible photonic materials with properties like reversible elastic deformation and multicolor afterglow.[1]

Synthesis and Reactivity

This compound is a valuable chemical intermediate, and several synthetic routes have been developed for its preparation.

Synthetic Methodologies

A primary method for synthesizing this compound is the partial hydrolysis of 1,4-dicyanobenzene .[1] This process requires careful control of reaction conditions to selectively hydrolyze only one of the two nitrile groups.[1]

Modern approaches also include palladium-catalyzed carbonylation reactions .[1] Another strategy involves the reaction of 4-cyanophenylzinc iodide with trichloroacetyl isocyanate , followed by basic hydrolysis, which can produce this compound in high yield.[1]

4-Cyanobenzoyl chloride is a key precursor for many derivatives.[8] It can be prepared from 4-carbamoylbenzoic acids, which are accessible from industrial feedstocks like terephthalic acid dichloride.[9]

Reactivity and Role as a Building Block

The bifunctional nature of this compound makes it a versatile building block in organic synthesis. The amide and nitrile groups can undergo various chemical transformations, often selectively.

The 4-cyanobenzoyl moiety is particularly valuable for synthesizing novel therapeutic agents.[8] N-substituted 4-cyanobenzamides are typically synthesized through the nucleophilic acyl substitution of 4-cyanobenzoyl chloride with a primary or secondary amine.[8] This amidation is a common strategy to incorporate the this compound structure into larger, more complex, and often biologically active molecules.[1]

Caption: Synthesis of N-substituted 4-cyanobenzamides.

Applications in Research and Development

This compound and its derivatives are pivotal in several areas of scientific research, most notably in medicinal chemistry and materials science.

Drug Discovery and Medicinal Chemistry

Benzamide derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8] The 4-cyanobenzoyl moiety serves as a valuable building block for synthesizing novel therapeutic agents.[8]

A significant application is in the development of dual-target inhibitors for the management of neuropathic pain.[1] this compound is a precursor for synthesizing 4-cyanamidobenzenesulfonamide derivatives that simultaneously target human carbonic anhydrase VII (hCA VII) and cathepsin S.[1] In these compounds, the cyanamide group acts as an electrophilic "warhead," enabling potent inhibition of cysteine cathepsins.[1]

Materials Science

As previously mentioned, the polymorphism of this compound makes it a subject of interest in materials science.[1] Its different crystalline forms exhibit unique mechanical and photophysical properties, such as reversible elastic deformation and room-temperature phosphorescence (RTP).[1] This makes it a model system for the development of flexible photonic materials.[1]

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching of the primary amide, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

-

C=O stretching (Amide I band) around 1680-1640 cm⁻¹.

-

N-H bending (Amide II band) around 1640-1550 cm⁻¹.

-

C≡N stretching of the nitrile group, a sharp and intense peak around 2230-2220 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching of the aromatic ring in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the amide group (-CONH₂) will likely appear as two broad singlets due to quadrupole broadening from the nitrogen atom and possible restricted rotation around the C-N bond. The four aromatic protons will appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon will appear around δ 118-120 ppm, while the amide carbonyl carbon will be significantly downfield, around δ 165-170 ppm. The four aromatic carbons will also show distinct signals in the δ 120-150 ppm range.

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (146.15). Common fragmentation patterns would involve the loss of the amide group or the nitrile group, leading to characteristic fragment ions.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][3][7] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[10][12]

Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamide

This protocol describes a general procedure for the synthesis of an N-aryl-4-cyanobenzamide via the acylation of a substituted aniline with 4-cyanobenzoyl chloride.[8]

Materials:

-

4-Cyanobenzoyl chloride

-

Substituted aniline (e.g., aniline, 4-chloroaniline)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: In a separate flask, dissolve 4-cyanobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up:

-

Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-aryl-4-cyanobenzamide.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

References

- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 3034-34-2 [chemicalbook.com]

- 7. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents [patents.google.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Cyanobenzamide (CAS: 3034-34-2): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Cyanobenzamide, a versatile organic compound with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis methodologies, key reactions, and notable applications of this important chemical intermediate.

Core Molecular and Physical Properties

This compound, with the CAS number 3034-34-2, is an organic compound featuring both a nitrile and an amide functional group attached to a benzene ring in a para configuration.[1] This unique structure makes it a valuable building block in the synthesis of more complex molecules.[2]

Chemical Structure

The structure of this compound consists of a central benzene ring substituted with a cyano group (-C≡N) and a primary amide group (-CONH₂).

Caption : Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3034-34-2 | [2][3] |

| Molecular Formula | C₈H₆N₂O | [2][3] |

| Molecular Weight | 146.15 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 224-228 °C | [2] |

| Boiling Point | 350.2±25.0 °C at 760 mmHg | [4] |

| Density | 1.2±0.1 g/cm³ | [4] |

| Purity | Typically ≥96.0% (by HPLC) | [2][5] |

| Storage | Room temperature, in a cool, dark place | [2] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Partial Hydrolysis of 1,4-Dicyanobenzene

A primary and long-standing method for synthesizing this compound is the partial hydrolysis of 1,4-dicyanobenzene.[2] This process requires careful control of reaction conditions to selectively hydrolyze only one of the two nitrile groups.[2]

Caption : Workflow for the partial hydrolysis of 1,4-Dicyanobenzene.

From 4-Cyanobenzoyl Chloride

A versatile and common laboratory-scale synthesis involves the reaction of 4-cyanobenzoyl chloride with an amine.[6] This nucleophilic acyl substitution is highly efficient.[6] For the synthesis of the parent this compound, ammonia or an ammonia equivalent would be used as the amine.

Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamides from 4-Cyanobenzoyl Chloride

This protocol describes a general procedure for the synthesis of N-substituted 4-cyanobenzamides, which can be adapted for the synthesis of the parent compound.

-

Materials :

-

4-Cyanobenzoyl chloride

-

Substituted aniline (or ammonia source)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[6]

-

-

Procedure :

-

Dissolve the substituted aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TEA or pyridine to the solution.

-

Slowly add a solution of 4-cyanobenzoyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

-

Quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.[6]

-

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of this compound.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the amide carbonyl carbon, and the aromatic carbons. |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C≡N stretching of the nitrile group. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (146.15 g/mol ).[2][7] |

Key Chemical Reactions and Applications

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

Medicinal Chemistry Applications

The 4-cyanobenzoyl moiety is a key structural motif in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[6]

-

Neuropathic Pain Inhibitors : this compound is a precursor for the synthesis of 4-cyanamidobenzenesulfonamide derivatives. These compounds are investigated as dual-target inhibitors of human carbonic anhydrase VII (hCA VII) and cathepsin S, which are promising therapeutic targets for neuropathic pain.[2] The cyanamide moiety in these derivatives acts as an electrophilic warhead, enabling potent inhibition of cysteine cathepsins.[2]

-

PARP Inhibition : While direct studies on this compound as a PARP (Poly ADP-Ribose Polymerase) inhibitor are not extensively detailed, its structural analog, 3-aminobenzamide, is a well-known PARP inhibitor.[8][9] PARP inhibitors are a class of anticancer drugs that work by preventing cancer cells from repairing their DNA, leading to cell death.[10] The benzamide scaffold is crucial for this activity, suggesting that derivatives of this compound could be explored for similar applications. The over-activation of PARP1 is implicated in several neurodegenerative disorders, and its inhibition is a promising therapeutic strategy.[8]

Caption : Simplified overview of PARP's role in DNA repair and potential inhibition.

Materials Science Applications

This compound has garnered interest in materials science due to its ability to form different crystalline structures, known as polymorphs.[2]

-

Polymorphism : Two polymorphs, Form I and Form II, have been identified.[2] These forms crystallize in different space groups and exhibit distinct physical properties.[2] Form I crystals show remarkable reversible elastic deformation, while Form II crystals are brittle.[2] This difference is attributed to variations in their hydrogen bonding networks.[2] This makes this compound a model system for developing flexible photonic materials with properties like reversible elastic deformation and multicolor afterglow.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements :

-

Precautionary Measures :

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11]

-

Use only in a well-ventilated area.[11]

-

Avoid breathing dust.[11]

-

Wash hands thoroughly after handling.[11]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[11]

-

If swallowed, call a poison center or doctor.[11]

-

This product is intended for research use only and is not for diagnostic or therapeutic use in humans.[2][12]

References

- 1. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | CAS#:3034-34-2 | Chemsrc [chemsrc.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 11. fishersci.com [fishersci.com]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to the Physical Properties of 4-Cyanobenzamide

Introduction

4-Cyanobenzamide (CAS No: 3034-34-2) is a versatile bifunctional organic compound that holds significant interest for researchers, scientists, and drug development professionals.[1] Its structure, featuring both a nitrile (-C≡N) and an amide (-CONH₂) group on a benzene ring, imparts a unique combination of chemical reactivity and physical characteristics. This guide provides a comprehensive technical overview of the core physical properties of this compound, offering insights into its molecular characteristics, thermal behavior, spectroscopic signature, and crystalline nature. Understanding these fundamental properties is paramount for its effective application in medicinal chemistry, materials science, and synthetic organic chemistry.[1]

Core Molecular and Physical Properties

A summary of the fundamental physical and molecular properties of this compound is presented below. These values are crucial for a range of applications, from reaction stoichiometry calculations to the design of purification and formulation processes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O | [2][3][4] |

| Molecular Weight | 146.15 g/mol | [1][2][4] |

| Appearance | White to pale cream/light yellow powder or crystal | [1][2][3] |

| Melting Point | 222-229 °C | [1][3][4] |

| Boiling Point | ~265.75 °C (rough estimate) | [5] |

| pKa | ~15.18 (Predicted) | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. The following sections detail the key spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Spectra are typically recorded in deuterated solvents such as DMSO-d₆.[1]

While specific, high-resolution spectra are best sourced from dedicated spectral databases, the expected chemical shifts can be predicted based on the molecular structure. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm in ¹H NMR, with splitting patterns dictated by their substitution on the benzene ring. The amide protons would likely appear as a broad singlet. In ¹³C NMR, distinct signals would be observed for the quaternary carbons (including the nitrile and amide carbonyl carbons), and the protonated aromatic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum will prominently feature absorption bands corresponding to the nitrile and amide moieties. Key expected vibrational frequencies include:

-

N-H stretching (amide): Two bands in the region of 3400-3200 cm⁻¹

-

C≡N stretching (nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹

-

C=O stretching (amide I): A strong absorption band in the region of 1680-1630 cm⁻¹

-

N-H bending (amide II): A band in the region of 1640-1550 cm⁻¹

-

Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the benzene ring conjugated with the cyano and amide groups, this compound is expected to exhibit absorption in the ultraviolet region. The λmax (wavelength of maximum absorbance) is influenced by the solvent polarity. While a specific λmax is not consistently reported across general literature, it is a key parameter to be determined experimentally for quantitative analysis, such as in dissolution or reaction kinetic studies.

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Soluble | The amide group can form hydrogen bonds with the solvent's hydroxyl group. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Soluble | These solvents can act as hydrogen bond acceptors for the amide protons and effectively solvate the molecule. |

| Nonpolar (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The energy required to break the strong intermolecular forces in the crystal lattice is not sufficiently compensated by weak solute-solvent interactions. |

| Water | Sparingly Soluble | Despite its polarity, the hydrophobic benzene ring limits its solubility in water. |

Crystallography and Polymorphism

This compound is known to exhibit polymorphism, existing in different crystalline forms with distinct physical properties. Two polymorphs, designated as Form I and Form II, have been identified and characterized. Both forms crystallize in the monoclinic system but differ in their space groups. This structural difference leads to variations in their physical characteristics, which can be significant for pharmaceutical and material science applications.

Caption: Polymorphic forms of this compound.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

-

Sample Preparation: Finely powder a small amount of crystalline this compound.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Analysis: Dilute the aliquot with a known volume of a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility from the concentration and the dilution factor.

Caption: Workflow for solubility determination.

Spectroscopic Analysis Workflow

A general workflow for obtaining spectroscopic data for a solid sample like this compound is outlined below.

Methodology:

-

Sample Preparation: For NMR and UV-Vis, dissolve an accurately weighed amount of this compound in a suitable deuterated (for NMR) or UV-transparent (for UV-Vis) solvent. For IR, prepare a KBr pellet or a mull.

-

Instrument Setup: Calibrate and configure the spectrometer according to standard operating procedures.

-

Data Acquisition: Acquire the spectrum, ensuring an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR, baseline correction).

-

Data Analysis: Identify key spectral features (e.g., chemical shifts, coupling constants, peak positions, and intensities).

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding of its molecular weight, melting point, spectroscopic characteristics, solubility, and crystalline forms is fundamental for its successful application in research and development. The experimental protocols outlined herein offer a framework for the accurate and reliable determination of these properties, ensuring the generation of high-quality data for scientific and industrial endeavors.

References

- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]

- 2. This compound | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 3034-34-2 [chemicalbook.com]

A Technical Guide to 4-Cyanobenzamide: A Multifunctional Building Block in Medicinal Chemistry and Materials Science

Abstract

4-Cyanobenzamide is a versatile organic compound that serves as a critical intermediate and structural motif in diverse scientific fields. With the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol , this molecule is more than a simple chemical reagent; it is a foundational building block for the synthesis of complex therapeutic agents and advanced functional materials.[1][2][3] This guide provides an in-depth analysis of this compound, covering its physicochemical properties, synthesis methodologies with mechanistic insights, and its pivotal applications. It is intended for researchers, chemists, and materials scientists who require a comprehensive understanding of this compound's utility and technical handling.

Introduction: The Significance of the Benzamide Moiety

Benzamide and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in the architecture of biologically active compounds.[4] Their prevalence stems from the amide group's ability to form stable hydrogen bonds with biological targets like enzymes and receptors, making them ideal scaffolds for drug design. The this compound structure, in particular, combines the stability of the benzamide core with the unique electronic and reactive properties of a nitrile group. This dual functionality allows it to serve not only as a structural component but also as a reactive handle for further chemical transformations, making it a highly valuable synthon in the development of novel therapeutics and functional polymers.[1][5]

Core Physicochemical Properties

The identity and purity of this compound are defined by its distinct physicochemical properties. It is typically supplied as a white to light yellow crystalline powder.[1][6] A comprehensive summary of its key identifiers and properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O | [1][2][7] |

| Molecular Weight | 146.15 g/mol | [1][2][3] |

| CAS Number | 3034-34-2 | [1][2][3][6] |

| IUPAC Name | This compound | [7][8] |

| Melting Point | 224-228 °C | [1][6] |

| Appearance | White to light yellow powder/crystal | [1][6] |

| SMILES | NC(=O)C1=CC=C(C=C1)C#N | [7] |

| InChI Key | FUKWTMJZHKZKFA-UHFFFAOYSA-N | [9] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound derivatives involves the acylation of a primary or secondary amine with 4-cyanobenzoyl chloride. This nucleophilic acyl substitution is a robust and versatile method widely used in pharmaceutical development.[5]

General Reaction Scheme

The core reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, with a base used to neutralize the resulting hydrochloric acid.

Caption: Synthesis of N-substituted 4-cyanobenzamides.

Experimental Protocol: Synthesis of N-Aryl-4-cyanobenzamide

This protocol details a standard laboratory procedure for synthesizing an N-aryl-4-cyanobenzamide, a class of compounds often explored in anticancer research.[5]

Materials:

-

4-Cyanobenzoyl chloride

-

Substituted aniline (e.g., 4-chloroaniline)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (Base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive 4-cyanobenzoyl chloride back to its carboxylic acid, which would terminate the desired reaction.

-

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Causality: TEA acts as a base to scavenge the HCl produced during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Cooling controls the exothermic nature of the reaction.

-

-

Acylation: Slowly add a solution of 4-cyanobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled amine solution dropwise.

-

Causality: A slight excess of the acyl chloride ensures the complete consumption of the limiting aniline reagent. Slow, dropwise addition prevents a rapid temperature increase and potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine (to reduce the solubility of the organic product in any residual aqueous phase).

-

Causality: This aqueous work-up is a self-validating purification step. Each wash is designed to remove a specific class of impurities, ensuring the crude product is significantly cleaner before final purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-aryl-4-cyanobenzamide.

Core Applications in Research and Development

This compound's value is demonstrated by its application in two distinct, high-impact fields: drug discovery and materials science.

Caption: Applications of this compound.

A Cornerstone in Drug Discovery

In medicinal chemistry, this compound is a precursor for sophisticated molecules designed for high-specificity targeting. A prime example is its use in synthesizing 4-cyanamidobenzenesulfonamide derivatives.[1] These compounds are engineered as dual-target inhibitors of human carbonic anhydrase VII (hCA VII) and cathepsin S, two enzymes implicated in neuropathic pain.[1] In this context, the cyanamide moiety, derived from the original benzamide, acts as an "electrophilic warhead," enabling potent and often covalent inhibition of target enzymes.[1]

An Emerging Material for Advanced Photonics

Beyond medicine, this compound is a model compound in materials science. It exhibits polymorphism, meaning it can crystallize into different solid-state forms with distinct molecular arrangements.[1] These polymorphs display remarkable differences in their physical properties. For instance, one form shows reversible elastic deformation, making it flexible, while another is brittle.[1] This behavior, coupled with the molecule's ability to exhibit room-temperature phosphorescence (RTP), makes it a target for developing flexible photonic materials with applications in sensors, displays, and anti-counterfeiting technologies.[1]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a standard suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the key functional groups, notably the sharp C≡N stretch of the nitrile and the C=O stretch of the amide.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compound.[7]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. Researchers must consult the Safety Data Sheet (SDS) before use.[10]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Rinse mouth if swallowed and seek medical attention.[1][6][8] |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[1][6][8] |

| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[1][6][8] |

| Metabolism Hazard | Metabolism may release cyanide | Avoid inhalation and ingestion. Use in a well-ventilated area or fume hood.[10] |

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][10]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its unique bifunctional nature—a stable amide for building molecular scaffolds and a reactive nitrile for further chemical elaboration—positions it as a vital tool for innovation. From the rational design of next-generation therapeutics for neuropathic pain to the development of novel photonic materials, the applications of this compound continue to expand, underscoring its importance as a core chemical entity for advanced research and development.

References

- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 3034-34-2 [chemicalbook.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 3034-34-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. p-Cyanobenzamide | C8H6N2O | CID 76427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. fishersci.com [fishersci.com]

The Multifaceted Mechanisms of 4-Cyanobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the mechanisms of action for 4-cyanobenzamide derivatives, a versatile scaffold in modern medicinal chemistry. We will delve into the molecular intricacies of how these compounds exert their therapeutic effects, focusing on their roles as enzyme inhibitors in oncology and beyond. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical moiety in their discovery pipelines.

Introduction: The Versatility of the this compound Scaffold

This compound, a simple aromatic compound, serves as a crucial building block for a diverse range of biologically active molecules.[1][2] Its utility stems from the presence of two key functional groups: a cyano group and a benzamide moiety. These groups provide opportunities for a wide array of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This has led to the development of this compound derivatives targeting a variety of enzymes and receptors, with significant therapeutic potential in areas such as oncology, neuropathic pain, and infectious diseases.[1][3][4]

Primary Mechanism of Action: PARP Inhibition in Oncology

A predominant and well-elucidated mechanism of action for a significant class of this compound derivatives is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[5][6] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5]

The Principle of Synthetic Lethality

The therapeutic strategy behind PARP inhibition in cancer is rooted in the concept of "synthetic lethality". In cancers with deficiencies in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into toxic DSBs. With a compromised HR pathway, these cells are unable to repair these DSBs, leading to cell cycle arrest and apoptosis. Normal cells, with a functional HR pathway, are largely unaffected by PARP inhibition.

Molecular Interactions with the PARP-1 Catalytic Domain

This compound-based PARP inhibitors are designed to mimic the nicotinamide portion of the natural substrate, nicotinamide adenine dinucleotide (NAD+).[7] They bind to the catalytic domain of PARP-1, preventing the transfer of ADP-ribose units to target proteins and thereby inhibiting the DNA repair process.[5] The benzamide core forms key hydrogen bond interactions within the active site, while the 4-cyano group can be modified to explore further interactions and enhance potency and selectivity.[6]

Quantitative Assessment of PARP-1 Inhibition

The potency of this compound derivatives as PARP-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. Several derivatives have demonstrated significant inhibitory activity.

| Compound | Target | IC50 (nM) | Reference |

| 13f | PARP-1 | 0.25 | |

| 16l | PARP-1 | - | [5] |

| 12c | PARP-1 | 30.38 | [6] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

Objective: To determine the IC50 value of a this compound derivative against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Test compound (this compound derivative)

-

Assay buffer

Procedure:

-

Plate Coating: Coat a 96-well streptavidin plate with histone H1.

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture: In each well, add the PARP-1 enzyme, biotinylated NAD+, and the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add the anti-PAR antibody-HRP conjugate and incubate.

-

Substrate Addition: After another wash step, add the TMB substrate.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Dual Inhibition Mechanisms

Beyond single-target inhibition, derivatives of this compound have been engineered to act on multiple targets simultaneously, offering the potential for enhanced therapeutic efficacy and overcoming resistance mechanisms.

Dual Aromatase and Sulfatase Inhibition

For the treatment of hormone-dependent breast cancer, 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate and its derivatives have been developed as dual aromatase and sulfatase inhibitors (DASIs).[8][9]

-

Aromatase is a key enzyme in the biosynthesis of estrogens.

-

Steroid sulfatase (STS) hydrolyzes inactive steroid sulfates into their active forms.

By inhibiting both enzymes, these compounds can effectively block the production of estrogens in tumor tissues. Structure-activity relationship (SAR) studies have shown that modifications to the halogen substitution, the linker, and the heterocyclic moiety can significantly impact the inhibitory potency against both targets.[8][9]

| Compound | Aromatase IC50 (nM) | STS IC50 (nM) | Reference |

| Imidazole Derivative | 0.2 | 2.5 | [8][9] |

Dual Carbonic Anhydrase and Cathepsin S Inhibition

In the context of neuropathic pain, 4-cyanamidobenzenesulfonamide derivatives have been designed as dual inhibitors of human carbonic anhydrase VII (hCA VII) and cathepsin S.[1]

-

hCA VII is involved in pH regulation in the nervous system.

-

Cathepsin S is a cysteine protease implicated in pain signaling.

The cyanamide group in these derivatives acts as an electrophilic "warhead," enabling potent inhibition of cathepsin S.[1]

Other Therapeutic Applications and Mechanisms

The versatility of the this compound scaffold extends to other therapeutic areas, with various derivatives demonstrating a range of biological activities.

-

Antimicrobial Activity: Some derivatives have shown promising activity against various bacterial and fungal strains.[10][11] The exact mechanisms are still under investigation but may involve the disruption of essential cellular processes in the microorganisms.

-

Anti-inflammatory and Analgesic Effects: The core structure has been utilized in the development of compounds with anti-inflammatory and analgesic properties.[12]

-

Protein Kinase Inhibition: 4-Methylbenzamide derivatives have been synthesized as potential inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[13]

Conclusion and Future Directions

This compound derivatives represent a rich and diverse class of compounds with a multitude of well-defined mechanisms of action. Their ability to be tailored to inhibit specific enzymes with high potency and selectivity makes them highly attractive for drug discovery and development. The success of PARP inhibitors in the clinic has paved the way for further exploration of this scaffold. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles, novel dual-target inhibitors, and the expansion of their therapeutic applications into new disease areas.

References

- 1. This compound (CAS 3034-34-2) - Research Compound [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Polymorphism of 4-Cyanobenzamide: A Technical Guide

This technical guide provides a foundational exploration into the polymorphic landscape of 4-Cyanobenzamide (4-CNB), a molecule of interest in both medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and outlining a systematic approach to the preliminary investigation of its solid-state forms. While significant crystallographic data has been identified, this guide also highlights areas where further experimental validation is required to establish a complete polymorphic profile.

Introduction: The Significance of Polymorphism in this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of pharmaceutical and functional materials.[1] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, melting point, and mechanical behavior, which can have profound implications for a drug's bioavailability or a material's performance. This compound (C₈H₆N₂O) is a versatile chemical intermediate, and recent findings indicate its existence in at least two polymorphic forms, making it an intriguing subject for solid-state characterization.[2] Notably, these polymorphs exhibit dramatically different mechanical properties, suggesting potential applications in the development of flexible photonic materials.[2]

This guide will delve into the known structural aspects of this compound polymorphs, propose a logical workflow for their preparation and characterization, and provide detailed, albeit generalized, experimental protocols to serve as a starting point for laboratory investigation.

The Known Polymorphs of this compound: A Structural Overview

To date, two distinct polymorphic forms of this compound have been identified, designated as Form I and Form II.[2] Both forms crystallize in the monoclinic system but differ in their space groups and, consequently, their molecular packing and intermolecular interactions.[2] This divergence in crystal architecture is the root cause of their distinct macroscopic properties.[2]

Crystallographic Data

The fundamental crystallographic parameters for Form I and Form II are summarized in the table below. This data is essential for the unambiguous identification of each polymorph via X-ray diffraction techniques.

| Parameter | Form I | Form II |

| Formula | C₈H₆N₂O | C₈H₆N₂O |

| Formula Weight | 146.15 | 146.15 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 3.7377(3) | 7.1484(13) |

| b (Å) | 15.2421(11) | 5.3980(10) |

| c (Å) | 12.0812(9) | 18.232(4) |

| β (°) | 94.755(3) | 97.436(6) |

| V (ų) | 686.35(8) | 695.5(2) |

| Z | 4 | 4 |

| (Data sourced from Wang et al., 2024, as cited by a secondary source)[2] |

Supramolecular Architecture and its Impact on Physical Properties

The distinct properties of Form I and Form II arise from their different supramolecular assemblies, which are governed by hydrogen bonding and π-π stacking interactions.[2]

-

Form I: Characterized by its remarkable reversible elastic deformation, Form I crystals are typically acicular (needle-like).[2] In this form, molecules assemble into π-stacked columns. The specific arrangement of intermolecular interactions within these columns is believed to be responsible for its elastic nature.[2]

-

Form II: In contrast, Form II is brittle and its crystals often adopt a flaky or lamellar morphology.[2] The hydrogen bonding network in Form II is more extensive, with each this compound molecule being "tightly frozen" by four hydrogen bonds, creating supramolecular sheets.[2] These sheets are formed through weaker –HN···N≡C interactions that link dimers. This layered structure results in the observed brittleness.[2]

The interplay of these non-covalent interactions demonstrates a key principle of crystal engineering: subtle changes in molecular packing can lead to vastly different material properties.[2]

Experimental Workflow for Polymorph Investigation

A systematic approach is crucial for the successful isolation and characterization of polymorphic forms. The following workflow is proposed as a comprehensive strategy for the preliminary investigation of this compound polymorphism.

Caption: Proposed workflow for the investigation of this compound polymorphism.

Methodologies for Polymorph Generation and Characterization

The following sections provide generalized protocols for the key experimental stages. It is important to note that these are starting points and will likely require optimization for the specific system of this compound.

Solvent Screening for Crystallization

The choice of solvent is a critical factor in controlling polymorphism. A systematic solvent screening is the first step in identifying conditions that may favor the crystallization of different forms.

Protocol:

-

Solvent Selection: Choose a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., ethanol, acetone, ethyl acetate, toluene, acetonitrile, water).

-

Solubility Assessment:

-

Add a small, known amount of this compound to a vial.

-

Add a small volume of the selected solvent at room temperature and observe solubility.

-

If insoluble, gently heat the mixture and observe. Note the temperature at which dissolution occurs.

-

If the compound is highly soluble at room temperature, the solvent may be more suitable for anti-solvent or vapor diffusion methods.

-

-

Documentation: Record the solubility of this compound in each solvent at both room and elevated temperatures to guide the selection of crystallization methods.

Controlled Crystallization Techniques

Based on the solvent screening, the following techniques can be employed to generate crystals.

4.2.1 Protocol: Slow Cooling Crystallization

-

Prepare a Saturated Solution: Dissolve this compound in a suitable solvent at an elevated temperature to achieve saturation or near-saturation.

-

Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. To further slow the cooling rate, the vessel can be placed in an insulated container.

-

Isolation: Once crystals have formed, isolate them by filtration.

-

Drying: Dry the crystals under vacuum at a temperature that will not induce a phase transition.

4.2.2 Protocol: Slow Evaporation Crystallization

-

Prepare a Solution: Dissolve this compound in a volatile solvent in which it is soluble at room temperature.

-

Evaporation: Cover the container with a perforated lid (e.g., parafilm with pinholes) to allow for slow solvent evaporation.

-

Incubation: Leave the solution undisturbed in a vibration-free environment.

-

Isolation and Drying: Once crystals have formed, isolate and dry them as described above.

Characterization by Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for identifying and differentiating crystalline phases. Each polymorph will produce a unique diffraction pattern.

Protocol:

-

Sample Preparation: Gently grind a small amount of the crystalline sample to a fine powder.

-

Data Acquisition:

-

Mount the powdered sample on a zero-background sample holder.

-

Collect the diffraction pattern over a suitable 2θ range (e.g., 5-40°) using a copper Kα X-ray source.

-

-

Data Analysis:

-

Compare the resulting diffractograms to identify unique patterns corresponding to different polymorphs.

-

Index the peaks and compare them to the crystallographic data in Section 2.1 to identify Form I and Form II.

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal behavior of the polymorphs, including melting points, enthalpies of fusion, and solid-solid phase transitions.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.

-

Thermal Scan:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature up to a point beyond the melting of the sample.

-

-

Data Analysis:

-

Identify endothermic events (melting) and exothermic events (crystallization or solid-solid transitions).

-

Determine the onset temperature and enthalpy of fusion for each melting event.

-

Note: The relative thermodynamic stability of polymorphs can sometimes be inferred from DSC data, particularly if a metastable form melts and then recrystallizes into a more stable form upon heating. However, slurry experiments are required for a definitive determination.

-

Unresolved Questions and Future Directions

While the existence of at least two polymorphs of this compound is established, several key questions remain unanswered:

-

Thermodynamic Stability: The relative thermodynamic stability of Form I and Form II has not been experimentally determined. Slurry maturation experiments at different temperatures are necessary to establish their stability relationship (monotropic or enantiotropic).

-

Selective Crystallization: Reproducible, selective protocols for the crystallization of pure Form I and pure Form II need to be developed and validated. This will involve a more extensive screening of solvents, concentrations, and cooling/evaporation rates.

-

Spectroscopic Signatures: The characteristic vibrational modes of each polymorph should be determined using FTIR and Raman spectroscopy to provide rapid and complementary identification methods.

-

Primary Source Verification: The original publication by Wang et al. (2024) should be located to provide a primary reference for the crystallographic data and to gain deeper insights into the experimental conditions used to generate the polymorphs.

Conclusion

The polymorphism of this compound presents a compelling case study in the field of solid-state chemistry. The stark contrast in the mechanical properties of Form I and Form II, stemming from subtle differences in their supramolecular architecture, underscores the importance of comprehensive polymorphic screening. This guide provides a foundational framework for initiating such an investigation. Through the systematic application of the described experimental workflows and analytical techniques, researchers can further elucidate the polymorphic landscape of this compound, paving the way for its potential application in advanced materials and pharmaceuticals.

References

A Comprehensive Spectroscopic Guide to 4-Cyanobenzamide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of 4-Cyanobenzamide (4-CBAM), a key building block in medicinal chemistry and materials science, through the lens of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just raw data but a deeper understanding of the structure-spectra correlations that are crucial for compound identification, purity assessment, and structural elucidation.

Introduction to this compound: A Molecule of Interest

This compound (C₈H₆N₂O, CAS No: 3034-34-2) is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a primary amide (-CONH₂) group attached to a benzene ring in a para configuration. This unique arrangement of electron-withdrawing groups and a hydrogen-bonding moiety makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds and functional materials. An accurate and thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development.

Molecular Structure and Key Spectroscopic Features

The structural features of this compound directly influence its spectroscopic signatures. The aromatic ring provides a rigid scaffold, while the amide and nitrile groups give rise to characteristic signals in NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Experimental Protocol: NMR Analysis

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve the amide and its distinct residual solvent peaks that do not interfere with the analyte signals.[1][2]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals for the aromatic protons and the amide protons. The para-substitution pattern of the benzene ring leads to a characteristic AA'BB' spin system for the aromatic protons, which often appears as two sets of doublets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~8.15 | br s | 1H | Amide (-NHa) | - |

| ~8.05 | d | 2H | Ar-H (ortho to -CONH₂) | ~8.4 |

| ~7.95 | d | 2H | Ar-H (ortho to -CN) | ~8.4 |

| ~7.70 | br s | 1H | Amide (-NHb) | - |

Expert Insights:

-

The two amide protons (-NH₂) often appear as two separate broad singlets due to restricted rotation around the C-N bond, a common feature in amides.[3] Their chemical shifts can be sensitive to concentration and temperature due to hydrogen bonding.

-

The downfield chemical shifts of the aromatic protons are a result of the electron-withdrawing nature of both the cyano and amide groups.

-

The protons ortho to the amide group are typically slightly more downfield than those ortho to the nitrile group due to the stronger deshielding effect of the carbonyl group. The observed coupling constant of ~8.4 Hz is characteristic of ortho-coupling in a benzene ring.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.5 | C=O (Amide Carbonyl) |

| ~137.0 | Ar-C (quaternary, attached to -CONH₂) |

| ~132.5 | Ar-CH (ortho to -CN) |

| ~129.0 | Ar-CH (ortho to -CONH₂) |

| ~118.5 | -C≡N (Nitrile Carbon) |

| ~115.0 | Ar-C (quaternary, attached to -CN) |

Expert Insights:

-

The carbonyl carbon of the amide group appears significantly downfield, which is a characteristic feature.

-

The quaternary carbons are typically of lower intensity compared to the protonated carbons.

-

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-withdrawing cyano group is shifted downfield, as is the carbon attached to the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by the distinct vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching | Primary Amide (-NH₂) |

| ~3080 | Medium | C-H stretching | Aromatic C-H |

| ~2230 | Strong, Sharp | C≡N stretching | Nitrile |

| ~1660 | Strong, Sharp | C=O stretching (Amide I band) | Amide Carbonyl |

| ~1600 | Medium | C=C stretching | Aromatic Ring |

| ~1400 | Medium | N-H bending (Amide II band) | Amide |

| ~850 | Strong | C-H out-of-plane bending | 1,4-disubstituted benzene |

Expert Insights:

-

The broadness of the N-H stretching band is indicative of intermolecular hydrogen bonding between the amide groups in the solid state.[5]

-

The strong, sharp absorption at ~2230 cm⁻¹ is a highly characteristic and reliable indicator of the nitrile functional group.

-

The Amide I band (primarily C=O stretch) and Amide II band (a mix of N-H bend and C-N stretch) are key diagnostic peaks for the amide functionality.[5]

-

The strong band around 850 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring, providing confirmation of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: GC-MS Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

Instrument Parameters (Typical):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Mass Spectrum Data and Fragmentation Analysis

The EI mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of weaker bonds.

| m/z | Proposed Fragment Ion | Formula | Interpretation |

| 146 | [C₈H₆N₂O]⁺• | M⁺• | Molecular Ion |

| 129 | [C₈H₅N₂]⁺ | [M - NH₂]⁺ | Loss of the amino radical |

| 102 | [C₇H₄N]⁺ | [M - CONH₂]⁺ | Loss of the carboxamide radical |

| 76 | [C₆H₄]⁺• | [C₇H₄N - CN]⁺• | Loss of a cyanide radical from the benzonitrile cation |

Expert Insights on Fragmentation Pathways:

-

Molecular Ion (m/z 146): The molecular ion peak should be reasonably intense due to the stability of the aromatic ring.

-

Loss of Amine Radical (m/z 129): Alpha-cleavage next to the carbonyl group can lead to the loss of the •NH₂ radical, forming a stable acylium ion.

-

Loss of Carboxamide Radical (m/z 102): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the •CONH₂ radical, leading to the formation of the cyanophenyl cation.

-

Formation of Benzyne (m/z 76): Subsequent fragmentation of the cyanophenyl cation by loss of a cyanide radical can lead to the formation of a benzyne radical cation.

Conclusion

This guide has provided a detailed spectroscopic analysis of this compound, covering NMR, IR, and MS techniques. The presented data, experimental protocols, and expert interpretations offer a comprehensive resource for the identification and characterization of this important chemical entity. By understanding the interplay between the molecular structure of this compound and its spectroscopic signatures, researchers and developers can confidently utilize this compound in their synthetic and analytical workflows.

References

The Pivotal Role of 4-Cyanobenzamide as a Chemical Intermediate: A Technical Guide for Researchers

In the landscape of modern synthetic chemistry and drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 4-cyanobenzamide stands out as a critical building block, offering a unique combination of reactive functional groups that enable a diverse array of chemical transformations. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its multifaceted applications as a key intermediate, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties and Structural Attributes

This compound (C₈H₆N₂O) is a white to light yellow crystalline powder with a molecular weight of 146.15 g/mol .[1][2] Its structure features a benzene ring substituted with a cyano (-C≡N) group and a primary amide (-CONH₂) group at the para position. This substitution pattern is crucial to its reactivity and utility as a chemical intermediate.

| Property | Value | Reference |

| CAS Number | 3034-34-2 | [2][3] |

| Molecular Formula | C₈H₆N₂O | [2][4] |

| Molecular Weight | 146.15 g/mol | [1][2] |

| Melting Point | 224-228 °C | [1] |

| Appearance | White to pale cream powder | [4] |

| IUPAC Name | This compound | [4][5] |

The presence of both a nucleophilic amide and an electrophilic nitrile group, along with the aromatic ring, allows for a wide range of chemical modifications. The amide group can undergo N-alkylation and N-acylation, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.[1]

Synthesis of this compound: Methodologies and Mechanistic Insights

The efficient synthesis of this compound is a critical first step for its subsequent use. Several synthetic routes have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

From 4-Cyanobenzoyl Chloride